molecular formula C8H9N3O2 B11912119 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Cat. No.: B11912119
M. Wt: 179.18 g/mol
InChI Key: IACQMRWHKPJWEY-UHFFFAOYSA-N
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Description

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern and the presence of an ethyl group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C8H9N3O2/c1-2-5-4-9-11-7(13)3-6(12)10-8(5)11/h4H,2-3H2,1H3,(H,10,12)

InChI Key

IACQMRWHKPJWEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NC(=O)CC(=O)N2N=C1

Origin of Product

United States

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